molecular formula C9H7F5O3S2 B14619772 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate CAS No. 57728-78-6

4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate

Katalognummer: B14619772
CAS-Nummer: 57728-78-6
Molekulargewicht: 322.3 g/mol
InChI-Schlüssel: QUJGZFQRYGBDPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a phenyl ring substituted with a methylsulfanyl group and a pentafluoroethane-1-sulfonate group, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate typically involves the reaction of 4-(methylsulfanyl)phenol with pentafluoroethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the sulfonate group or modify the phenyl ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonate groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in chemical transformations.

Vergleich Mit ähnlichen Verbindungen

  • 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate
  • 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate
  • 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate

Comparison: 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is unique due to the presence of the pentafluoroethane-1-sulfonate group, which imparts distinct chemical properties compared to other sulfonate derivatives. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.

Eigenschaften

CAS-Nummer

57728-78-6

Molekularformel

C9H7F5O3S2

Molekulargewicht

322.3 g/mol

IUPAC-Name

(4-methylsulfanylphenyl) 1,1,2,2,2-pentafluoroethanesulfonate

InChI

InChI=1S/C9H7F5O3S2/c1-18-7-4-2-6(3-5-7)17-19(15,16)9(13,14)8(10,11)12/h2-5H,1H3

InChI-Schlüssel

QUJGZFQRYGBDPA-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)OS(=O)(=O)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.